GGTI-286
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GGTI-286 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and benzoyl derivatives. The synthetic route typically involves the following steps:
Formation of the benzoyl derivative: This involves the reaction of 2-phenylbenzoic acid with appropriate reagents to form the benzoyl derivative.
Coupling with amino acids: The benzoyl derivative is then coupled with (L)-leucine methyl ester and 2®-amino-3-mercaptopropylamine under specific reaction conditions to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
GGTI-286 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and mercapto groups. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include benzoyl chloride, (L)-leucine methyl ester, and 2®-amino-3-mercaptopropylamine.
Major Products
The major product formed from the reactions involving this compound is the final compound itself, which is a potent inhibitor of GGTase I. Other minor products may include various intermediates and by-products formed during the synthesis process.
Aplicaciones Científicas De Investigación
GGTI-286 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of geranylgeranyltransferase I and its effects on protein prenylation.
Biology: Employed in research to understand the role of geranylgeranylation in cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents targeting protein prenylation pathways.
Mecanismo De Acción
GGTI-286 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This enzyme is responsible for the post-translational modification of proteins through the addition of geranylgeranyl groups. By inhibiting GGTase I, this compound prevents the geranylgeranylation of proteins such as Rap1A and K-Ras4B, thereby disrupting their function and localization within the cell. This inhibition leads to antiproliferative effects in cancer cells and other therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
FTI-277: Another inhibitor of protein prenylation, specifically targeting farnesyltransferase.
GGTI-2147: A similar compound that also inhibits geranylgeranyltransferase I but with different potency and selectivity.
GGTI-2133: Another GGTase I inhibitor with distinct chemical properties and applications
Uniqueness of GGTI-286
This compound is unique due to its high potency and selectivity for GGTase I. It is approximately 25-fold more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A. This makes it a valuable tool in research and potential therapeutic applications, particularly in targeting oncogenic K-Ras4B and other geranylgeranylated proteins .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27)/t17-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENQPUVVSDIXCT-UTKZUKDTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171744-11-9 | |
Record name | 171744-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.